

shelf life and storage conditions for Trichoderma formulations.

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Compound of Interest

Compound Name: Harzianol N

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Technical Support Center: Trichoderma Formulations

This technical support center provides guidance on the shelf life and optimal storage conditions for various Trichoderma formulations. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the viability and efficacy of your Trichoderma-based experiments.

Summary of Shelf Life and Storage Conditions for Trichoderma Formulations

The longevity of Trichoderma formulations is critically dependent on the formulation type and storage conditions. Proper storage is essential to maintain a high viable spore count, which is crucial for its efficacy as a biocontrol agent. Cool and dry conditions are generally recommended to prolong shelf life.

Formulation Type	Carrier/B ase	Recomm ended Storage Temperat ure	Reported Shelf Life	Initial CFU	Final CFU	Referenc e
Solid Formulatio ns						
Talc Powder	Talc	Room Temperatur e (15- 35°C)	Up to 180 days	34.0x10 ⁸ cfu/g	Gradual decline	[1]
Talc Powder	Talc	Refrigerate d (4°C)	Up to 10 months	34.0x10 ⁸ cfu/g	7.7x10 ⁸ cfu/g	[1]
Talc-based	Talc	Room Temperatur e (25±2°C)	Up to 6 months	Not Specified	>18x10 ⁸ cfu/g	[2]
Talc-based	Talc	4°C	> 90 days	28.7x10 ⁷ cfu/g	11.9x10 ⁷ cfu/g	[2]
Talc-based	Talc with chitin & glycerol	Refrigerate d (4°C)	Up to 1 year	Not Specified	Not Specified	[3]
Granular	Bentonite- vermiculite	Not Specified	8 weeks	Not Specified	Stable	[4]
Granular (Encapsula ted)	Alginate	28°C	14 months	Not Specified	>10 ⁶ CFU/g	[5]
Pellet	Calcium gluconate gel	Room Temperatur e or 4°C	Up to 105 days without significant difference	Not Specified	Higher than talc- based	[6]

Peat-based	Peat	15°C	1 year	Not Specified	Viable	[7][8]
Liquid Formulations						
Oil-based	Mineral Oil	Refrigerated (4°C)	Up to 10 months	20x10 ¹¹ cfu/ml	16.7x10 ⁹ cfu/ml	[1]
Oil-based	Paraffin Oil	Room Temperature (15-35°C)	Up to 6 months	Not Specified	31.2x10 ⁵ CFU/ml	[9]
Oil-based	Paraffin Oil	27°C	6 months	2.8x10 ⁹ CFU/ml	1.8x10 ⁹ CFU/ml	[4]
Oil-based	Soybean Oil	25°C	22.5 weeks (50% germination)	Not Specified	Not Specified	[4]
Aqueous Suspension	Sterile Deionized Water	25±1°C	> 720 days	~10 ⁸ cfu/ml	2x10 ⁵ cfu/ml	[10]
Aqueous Suspension	Sterile Deionized Water	28-32°C	480 days	~10 ⁸ cfu/ml	3.2x10 ⁶ cfu/ml	[10]
Broth-based	Glycerol amended nutrient broth	4°C	90 days	41.5x10 ⁸ cfu/ml	10.3x10 ⁸ cfu/ml	[2]

Troubleshooting Guide

This guide addresses common issues researchers may encounter with *Trichoderma* formulations.

Q1: My Trichoderma formulation is not showing the expected efficacy in my experiments. What could be the problem?

A1: Reduced efficacy is often linked to a decline in the viability of the Trichoderma spores. Several factors could contribute to this:

- **Improper Storage:** Check if the formulation was stored according to the manufacturer's recommendations. Exposure to high temperatures and humidity can significantly reduce shelf life. For instance, talc-based formulations maintain higher viability when stored at 4°C compared to room temperature.[\[1\]](#)[\[2\]](#)
- **Age of the Formulation:** Formulations have a finite shelf life. An older product may have a naturally lower colony-forming unit (CFU) count.
- **Contamination:** The formulation may have been contaminated with other microorganisms. Ensure aseptic techniques are used when handling the product.
- **Incompatible Tank Mixes:** If you are applying the formulation with other chemicals, there may be compatibility issues. Some pesticides and fertilizers can be detrimental to Trichoderma.

Q2: I've noticed a significant drop in the CFU count of my liquid formulation after a short period. Why is this happening?

A2: Liquid formulations can be more susceptible to viability loss compared to dry formulations. [\[4\]](#) Reasons for a rapid decline in CFU include:

- **Storage Temperature:** Storing liquid formulations at room temperature when refrigeration is required can lead to a rapid decrease in viability. For example, a glycerol-amended nutrient broth formulation of *P. fluorescens* (often used in conjunction with Trichoderma) maintained a higher CFU count at 4°C than at room temperature.[\[2\]](#)
- **Carrier Medium:** The composition of the liquid carrier is crucial. While some oil-based formulations have a good shelf life at room temperature[\[4\]](#)[\[9\]](#), aqueous suspensions may require refrigeration for long-term stability.[\[10\]](#)
- **Oxygen Availability:** Improper sealing or excessive headspace in the container can affect the viability of some strains.

- Germination in Storage: In some liquid formulations, premature germination of conidia can occur, leading to mycelial clumping and a decrease in countable viable spores.[\[10\]](#)

Q3: My granular/pellet formulation seems to have lost its integrity and is very dusty. Will this affect its performance?

A3: The physical integrity of granular and pellet formulations is important for proper application and delivery of the active ingredient.

- Moisture: Exposure to high humidity can cause granules or pellets to break down. Store in a dry place and ensure the packaging is sealed tightly.
- Mechanical Stress: Rough handling can lead to the abrasion of the formulation, creating dust.
- Impact on Efficacy: While some dustiness may not completely eliminate efficacy, it can lead to uneven application and reduced concentration of the biocontrol agent in the target zone. It is advisable to use a new, intact batch for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ideal storage temperature for most Trichoderma formulations?

A1: For long-term storage and to maintain maximum viability, refrigeration at 4°C is generally recommended for most formulation types, including talc-based and many liquid formulations.[\[1\]](#)[\[2\]](#)[\[3\]](#) However, some formulations, such as certain oil-based and pelletized products, can be stored at room temperature for a specified period without a significant loss of viability.[\[6\]](#)[\[9\]](#) Always refer to the product-specific storage instructions.

Q2: Can I freeze my Trichoderma formulation to extend its shelf life?

A2: Freezing is generally not recommended unless specified by the manufacturer. The formation of ice crystals can damage the spores and reduce viability.

Q3: How does the type of carrier material affect the shelf life of a Trichoderma formulation?

A3: The carrier material plays a significant role in protecting the Trichoderma propagules and influencing their longevity.

- **Solid Carriers:** Talc, peat, and vermiculite are common solid carriers that provide a stable environment.[1][4][7] Encapsulation in materials like alginate can offer enhanced protection and extend shelf life even at room temperature.[5]
- **Liquid Carriers:** Oil-based carriers (e.g., paraffin oil, mineral oil) can offer good stability and protection against desiccation.[1][4][9] Sterile deionized water has also been shown to be a suitable medium for long-term storage of conidia.[10] The addition of cryoprotectants like glycerol can also enhance viability in liquid formulations.[2]

Q4: How long can I expect my Trichoderma formulation to last once the package is opened?

A4: Once the packaging is opened, the formulation is exposed to environmental factors like humidity and potential contaminants, which can accelerate the decline in viability. It is best to use the product as quickly as possible after opening. If you need to store it, reseal the package tightly and store it under the recommended conditions. For critical applications, it is advisable to use a fresh, unopened product.

Q5: Are there any visual cues to determine if my Trichoderma formulation is still viable?

A5: While visual inspection alone is not a reliable indicator of viability, you should look for:

- **Color and Texture:** Any significant change in color or texture from the original product could indicate contamination or degradation.
- **Clumping:** Excessive clumping in dry formulations may suggest moisture absorption.
- **Mold Growth:** The presence of foreign mold or a foul odor is a clear sign of contamination. However, the most accurate way to determine viability is to perform a CFU count.

Experimental Protocols

Protocol for Determining Viable Spore Count (CFU Assay)

This protocol outlines the standard procedure for quantifying the number of viable Trichoderma spores in a formulation using the dilution plating method.

Materials:

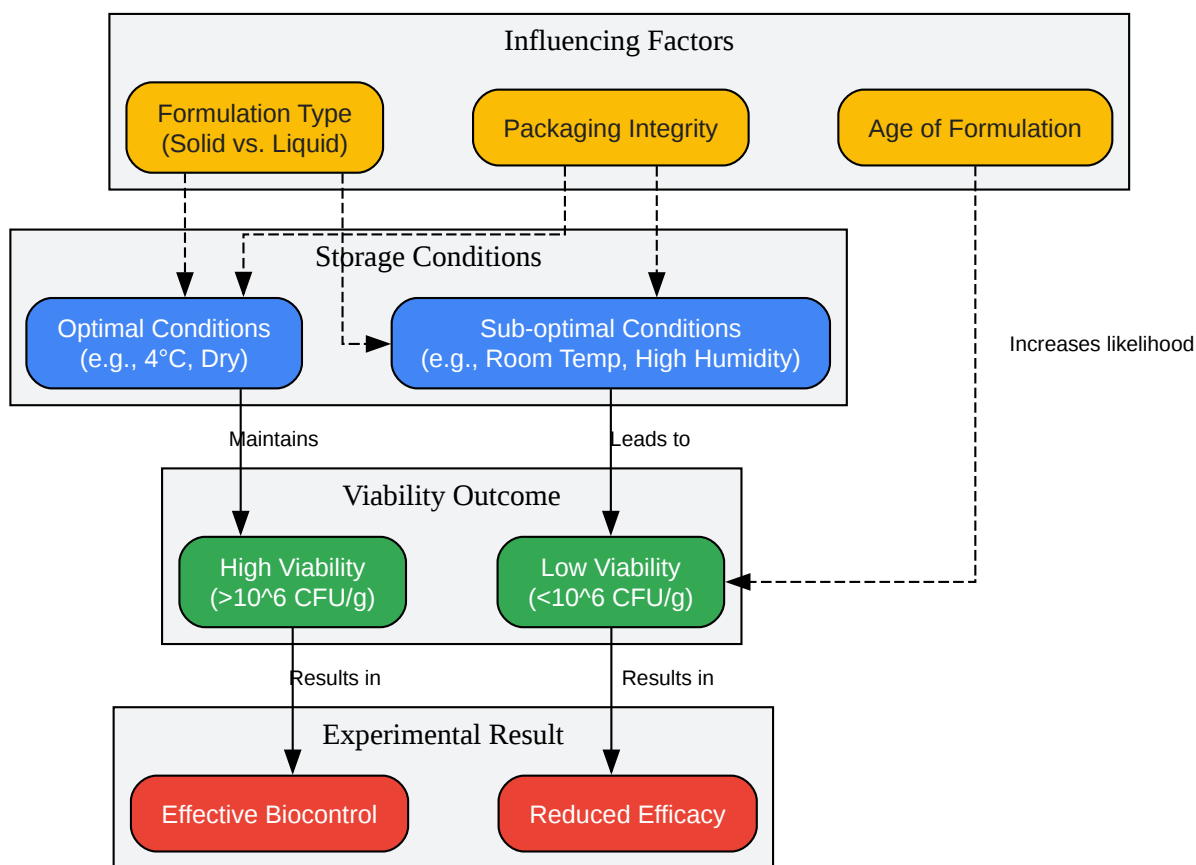
- Trichoderma formulation sample
- Sterile distilled water
- 0.1% Tween 80 (or similar surfactant) solution (sterile)
- Sterile test tubes or flasks
- Pipettes and sterile tips
- Trichoderma-selective medium (TSM) or Potato Dextrose Agar (PDA) plates
- Incubator set to 25-28°C
- Vortex mixer
- Spreader (sterile)

Procedure:

- Sample Preparation:
 - Solid Formulations (e.g., talc, granules): Weigh 1 gram of the formulation and suspend it in 9 ml of sterile 0.1% Tween 80 solution in a sterile test tube. This creates a 10^{-1} dilution.
 - Liquid Formulations: Take 1 ml of the liquid formulation and add it to 9 ml of sterile distilled water. This creates a 10^{-1} dilution.
- Serial Dilution:
 - Vortex the 10^{-1} dilution thoroughly for 1-2 minutes to ensure a homogenous suspension.
 - Pipette 1 ml from the 10^{-1} dilution into a new test tube containing 9 ml of sterile distilled water to make a 10^{-2} dilution.
 - Continue this process to create a series of dilutions (e.g., 10^{-3} , 10^{-4} , 10^{-5} , 10^{-6} , 10^{-7}). The appropriate dilution range will depend on the expected concentration of the formulation.

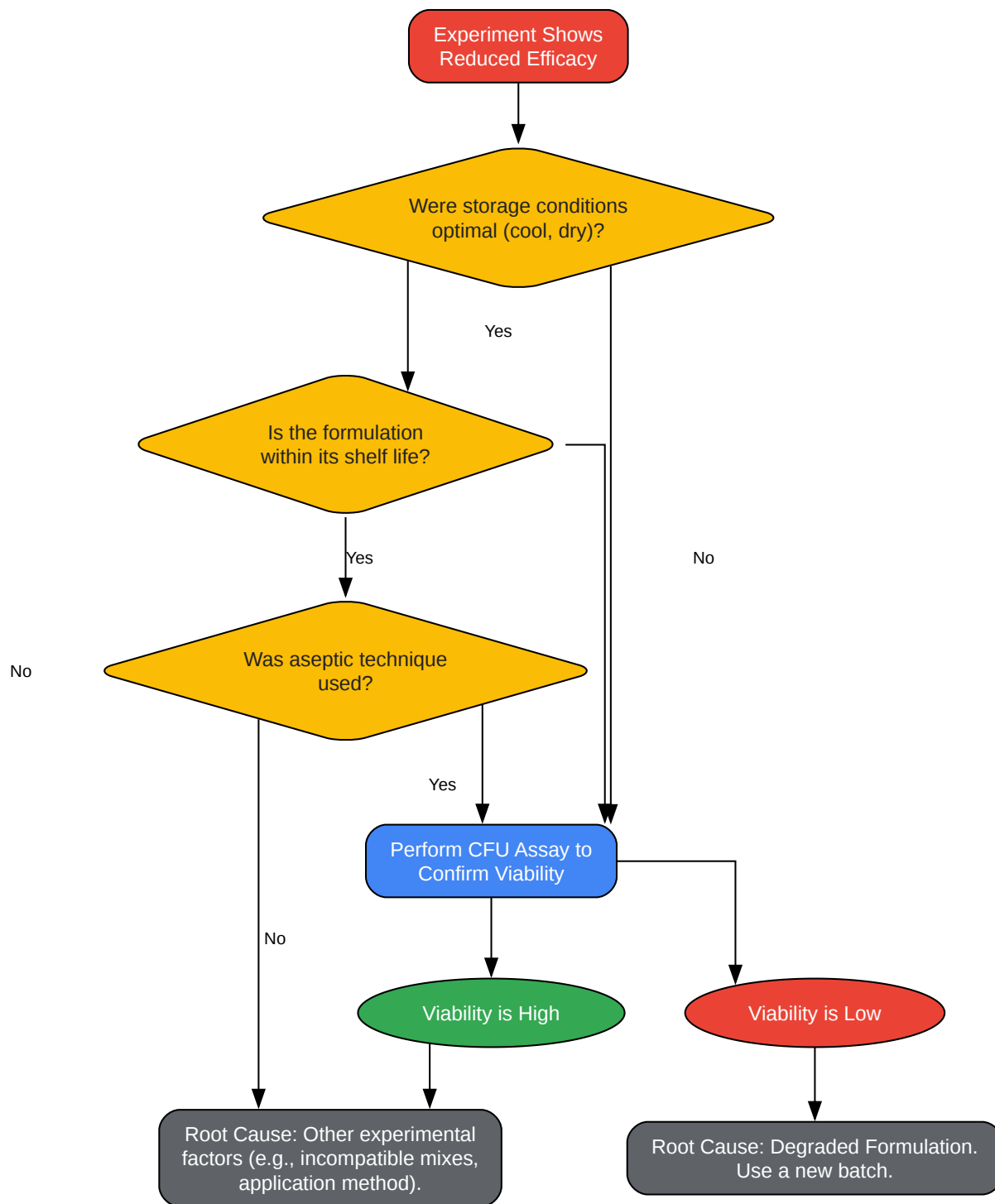
- Plating:
 - Pipette 0.1 ml (100 µl) from the desired dilutions (e.g., 10^{-5} , 10^{-6} , 10^{-7}) onto the surface of the TSM or PDA plates. Use a separate plate for each dilution. It is recommended to plate in triplicate for each dilution.
 - Using a sterile spreader, evenly distribute the suspension over the entire surface of the agar.
- Incubation:
 - Incubate the plates in an inverted position at 25-28°C for 3-5 days.
- Colony Counting:
 - After the incubation period, select the plates that have between 30 and 300 distinct colonies.
 - Count the number of Trichoderma colonies on each plate. Trichoderma colonies are typically fast-growing and initially appear as white mycelium, later developing a characteristic green color due to sporulation.
- Calculation of CFU:
 - Use the following formula to calculate the number of colony-forming units per gram or milliliter of the original formulation: $\text{CFU/g (or ml)} = (\text{Number of colonies} \times \text{Dilution factor}) / \text{Volume plated (ml)}$ Example: If you counted an average of 50 colonies on the plates from the 10^{-6} dilution and plated 0.1 ml, the calculation would be: $(50 \times 10^6) / 0.1 = 5 \times 10^8$ CFU/g (or ml)

Visualizations



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Caption: Logical workflow of storage conditions affecting *Trichoderma* viability.



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Caption: Troubleshooting flowchart for reduced *Trichoderma* efficacy.

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